

In Vitro Characterization of Galanin (1-13)-Spantide I: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Galanin (1-13)-spantide I

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Introduction

Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that has been instrumental in the study of the galaninergic system. It is composed of the N-terminal (1-13) fragment of galanin, which is crucial for receptor recognition, fused to spantide, a known tachykinin receptor antagonist.^[1] This design was intended to create a high-affinity antagonist for galanin receptors. This technical guide provides a comprehensive overview of the in vitro characterization of **Galanin (1-13)-spantide I**, summarizing its binding affinity, discussing its functional activity, and detailing the experimental protocols for its analysis.

Data Presentation

The in vitro characterization of **Galanin (1-13)-spantide I** has primarily focused on its ability to bind to galanin receptors. The following table summarizes the available quantitative data.

Parameter	Value	Species/Tissue	Receptor Type(s)	Reference
Binding Affinity				
Dissociation Constant (Kd)	1.16 nM	Rat Spinal Cord	Galanin Receptors	[1]
Inhibitory Concentration (IC50)	0.2 nM	Rat Hypothalamic Membranes	Galanin Receptors	[2]
Functional Activity				
In Vitro Antagonist Potency (IC50/pA2)	Data not available in the reviewed literature	-	-	-
In Vivo Activity	Antagonist	Rat (in feeding behavior studies)	Galanin Receptors	[2]
Observed Agonist Activity	Agonist	Porcine Anterior Pituitary Cells (Luteinizing Hormone release)	Galanin Receptors	[3]

Note: While widely characterized as a galanin receptor antagonist in the central nervous system, it is important to note that **Galanin (1-13)-spantide I** has exhibited agonist properties in specific contexts, such as stimulating luteinizing hormone release from porcine pituitary cells. [3] This highlights the potential for tissue- and receptor subtype-specific functional activity.

Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity of **Galanin (1-13)-spantide I** to galanin receptors.

Objective: To quantify the affinity (K_d or IC_{50}) of **Galanin (1-13)-spantide I** for galanin receptors.

Materials:

- Radioligand: ^{125}I -labeled galanin
- Competitor: **Galanin (1-13)-spantide I**
- Membrane Preparation: From tissues or cells expressing galanin receptors (e.g., rat hypothalamus, spinal cord, or recombinant cell lines like CHO or HEK293 cells stably expressing GalR1, GalR2, or GalR3).
- Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM $MgCl_2$, 0.1% BSA, and protease inhibitors.
- Wash Buffer: Cold assay buffer.
- Filtration Apparatus: Cell harvester with glass fiber filters.
- Gamma Counter

Procedure:

- Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
- Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of ^{125}I -galanin, and varying concentrations of unlabeled **Galanin (1-13)-spantide I**.
- Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
- Filtration: Rapidly filter the incubation mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
- Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

- Counting: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.

cAMP Functional Assay

This assay is used to determine the functional effect of **Galanin (1-13)-spantide I** on G α i/o-coupled galanin receptors (GalR1 and GalR3), which inhibit adenylyl cyclase.

Objective: To measure the ability of **Galanin (1-13)-spantide I** to antagonize galanin-induced inhibition of cAMP production.

Materials:

- Cell Line: A cell line stably expressing a G α i/o-coupled galanin receptor (e.g., CHO-GalR1 or HEK293-GalR3).
- Agonist: Galanin
- Antagonist: **Galanin (1-13)-spantide I**
- Adenylyl Cyclase Stimulator: Forskolin
- cAMP Detection Kit: (e.g., HTRF, AlphaScreen, or ELISA-based kits)
- Cell Culture Medium and Reagents

Procedure:

- Cell Culture: Culture the cells to an appropriate confluency in 96- or 384-well plates.
- Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of **Galanin (1-13)-spantide I** for a defined period.
- Stimulation: Add a fixed concentration of galanin (e.g., EC80) in the presence of forskolin to stimulate cAMP production.

- **Lysis and Detection:** Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
- **Data Analysis:** Plot the cAMP concentration against the logarithm of the **Galanin (1-13)-spantide I** concentration. The data can be fitted to determine the IC50 of the antagonist. A Schild analysis can be performed to determine the pA2 value, which is a measure of antagonist potency.

Calcium Mobilization Assay

This assay is used to determine the functional effect of **Galanin (1-13)-spantide I** on Gαq/11-coupled galanin receptors (GalR2), which stimulate the release of intracellular calcium.

Objective: To measure the ability of **Galanin (1-13)-spantide I** to antagonize galanin-induced increases in intracellular calcium.

Materials:

- **Cell Line:** A cell line stably expressing a Gαq/11-coupled galanin receptor (e.g., CHO-GalR2 or HEK293-GalR2).
- **Agonist:** Galanin
- **Antagonist:** **Galanin (1-13)-spantide I**
- **Calcium-sensitive Fluorescent Dye:** (e.g., Fura-2 AM, Fluo-4 AM)
- **Assay Buffer:** (e.g., Hanks' Balanced Salt Solution with HEPES)
- **Fluorescence Plate Reader** with automated injection capabilities.

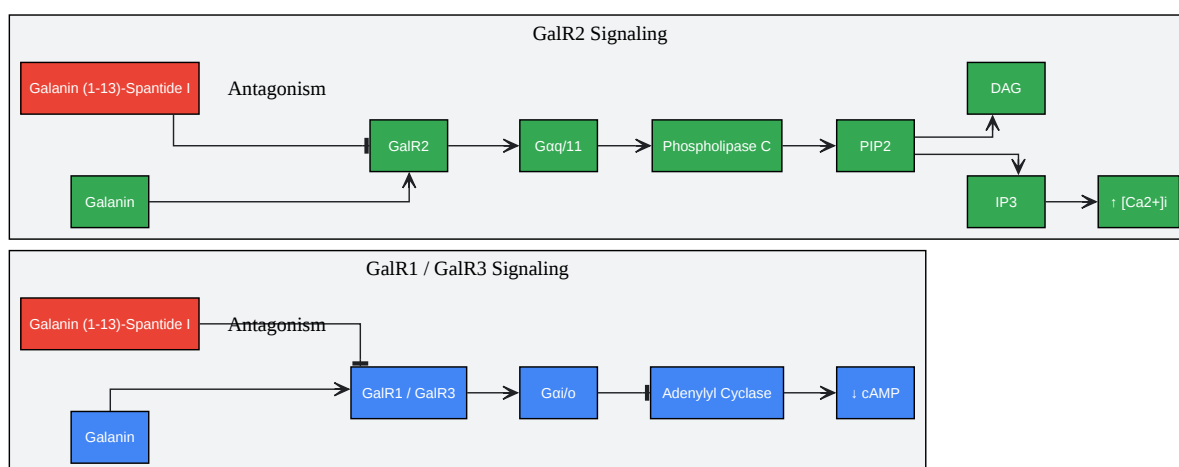
Procedure:

- **Cell Plating:** Seed the cells in black-walled, clear-bottom 96- or 384-well plates and grow overnight.
- **Dye Loading:** Load the cells with a calcium-sensitive fluorescent dye in assay buffer and incubate in the dark.

- Antagonist Addition: Add varying concentrations of **Galanin (1-13)-spantide I** to the wells.
- Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject a fixed concentration of galanin (e.g., EC80) and monitor the change in fluorescence over time.
- Data Analysis: The antagonist effect is determined by the reduction in the galanin-induced fluorescence signal. Plot the peak fluorescence response against the logarithm of the **Galanin (1-13)-spantide I** concentration to determine its IC50.

Mandatory Visualization

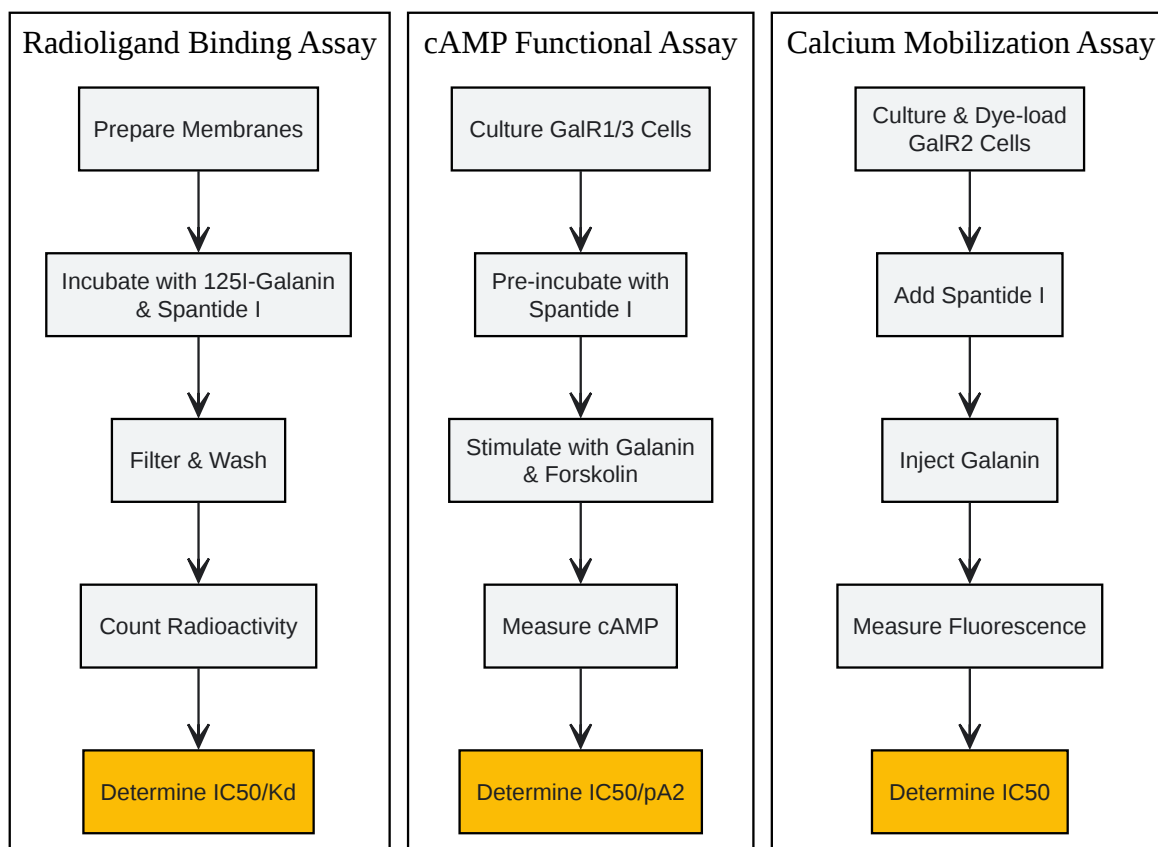
Signaling Pathways



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Caption: Galanin receptor signaling pathways and the antagonistic action of **Galanin (1-13)-spantide I**.

Experimental Workflows



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Caption: Workflow for the in vitro characterization of **Galanin (1-13)-spantide I**.

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- To cite this document: BenchChem. [In Vitro Characterization of Galanin (1-13)-Spantide I: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12428320#in-vitro-characterization-of-galanin-1-13-spantide-i]

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